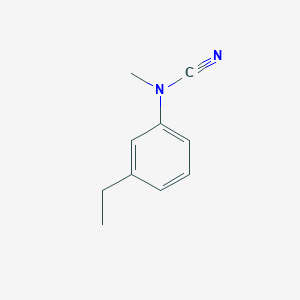
m-ethylphenyl-N-methylcyanamide
Description
m-Ethylphenyl-N-methylcyanamide is a substituted cyanamide characterized by a meta-ethylphenyl group attached to the cyanamide nitrogen and a methyl group on the adjacent nitrogen. Cyanamides (R¹N–C≡N) are versatile intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(3-ethylphenyl)-methylcyanamide |
InChI |
InChI=1S/C10H12N2/c1-3-9-5-4-6-10(7-9)12(2)8-11/h4-7H,3H2,1-2H3 |
InChI Key |
JZPLZDDBGXHLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Cyanamides
The following table summarizes key structural and functional differences between m-ethylphenyl-N-methylcyanamide and analogous compounds:
Key Findings:
Synthetic Accessibility: this compound likely shares synthetic routes with other arylcyanamides, such as base-mediated aminoalkylation or transition-metal-catalyzed cyanation . However, the meta-ethyl substitution may introduce steric challenges compared to para-substituted analogs like N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide . Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) enhance electrophilicity at the cyanamide carbon, whereas alkyl groups (e.g., m-ethyl) may stabilize the compound via inductive effects .
Physicochemical Properties :
- The meta-ethyl group in this compound is expected to reduce crystallinity compared to para-substituted analogs, impacting solubility and melting behavior.
- Aromatic substitution (e.g., phenyl or chlorophenyl) generally increases thermal stability, making these compounds suitable for high-temperature reactions .
Toxicity and Safety: Limited toxicological data exist for this compound. Similar compounds, such as 2-cyano-N-[(methylamino)carbonyl]acetamide, lack comprehensive safety profiles, underscoring the need for rigorous handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


